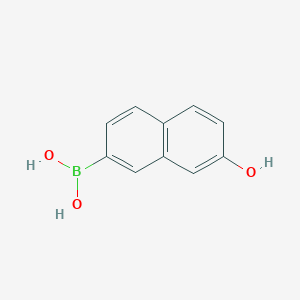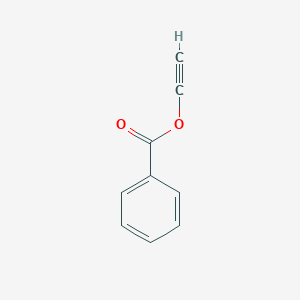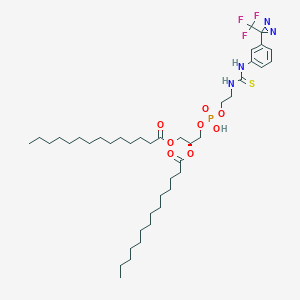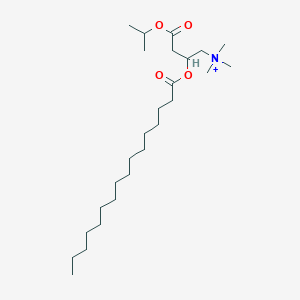
Palmitoylcarnitine isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitoylcarnitine isopropyl ester is a derivative of carnitine, which is an amino acid derivative that plays a crucial role in energy metabolism. This compound is synthesized by the esterification of palmitoylcarnitine with isopropyl alcohol. It has been found to have potential applications in scientific research due to its unique biochemical and physiological effects.
作用機序
Palmitoylcarnitine isopropyl ester inhibits the activity of CPT1 by binding to its active site. This inhibition leads to a decrease in fatty acid oxidation and an increase in lipid accumulation. This mechanism of action can be exploited for the study of various metabolic pathways and diseases.
Biochemical and Physiological Effects:
This compound has unique biochemical and physiological effects. It has been found to increase lipid accumulation in various cell types. It has also been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that plays a crucial role in adipocyte differentiation and lipid metabolism. These effects can be exploited for the study of various metabolic pathways and diseases.
実験室実験の利点と制限
Palmitoylcarnitine isopropyl ester has several advantages for lab experiments. It is a potent inhibitor of CPT1, which makes it a valuable tool for the study of fatty acid oxidation. It is also a substrate for carnitine metabolism, which can be used to study the role of carnitine in various metabolic pathways. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive, which can limit its use in some experiments.
将来の方向性
Palmitoylcarnitine isopropyl ester has several potential future directions. It can be used to study the role of CPT1 in various metabolic pathways and diseases. It can also be used to study the role of PPARγ in adipocyte differentiation and lipid metabolism. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成法
Palmitoylcarnitine isopropyl ester is synthesized by the esterification of palmitoylcarnitine with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours until the ester is formed. The ester is then purified by distillation or chromatography to obtain a pure product.
科学的研究の応用
Palmitoylcarnitine isopropyl ester has potential applications in scientific research. It has been found to have a unique mechanism of action that can be exploited for various applications. It can be used as a substrate for the study of carnitine metabolism and fatty acid oxidation. It has been found to be a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is an enzyme that plays a crucial role in fatty acid oxidation. This inhibition can be used to study the role of CPT1 in various metabolic pathways.
特性
CAS番号 |
155309-04-9 |
|---|---|
分子式 |
C26H52NO4+ |
分子量 |
442.7 g/mol |
IUPAC名 |
(2-hexadecanoyloxy-4-oxo-4-propan-2-yloxybutyl)-trimethylazanium |
InChI |
InChI=1S/C26H52NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)31-24(22-27(4,5)6)21-26(29)30-23(2)3/h23-24H,7-22H2,1-6H3/q+1 |
InChIキー |
KEGFTSGFVQNRIB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
同義語 |
P1Pi ester palmitoylcarnitine isopropyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



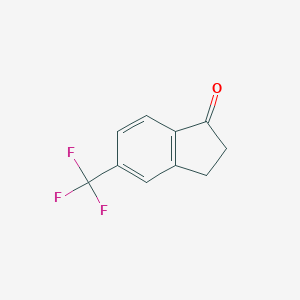
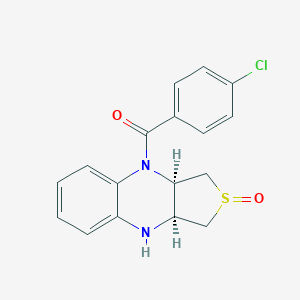



![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)

